molecular formula C13H14N2O2 B5492766 2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide

2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B5492766
M. Wt: 230.26 g/mol
InChI Key: ZYQRCRSRTKQMML-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with 3-amino-1,2-oxazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
  • 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Uniqueness

2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide is unique due to its specific substitution pattern on the benzamide and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4,6-trimethyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-6-9(2)12(10(3)7-8)13(16)14-11-4-5-17-15-11/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQRCRSRTKQMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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